molecular formula C10H11N3O B2551149 6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine CAS No. 2202083-32-5

6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine

Cat. No.: B2551149
CAS No.: 2202083-32-5
M. Wt: 189.218
InChI Key: VSOLMCZLLZSCCQ-UHFFFAOYSA-N
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Description

6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.218. The purity is usually 95%.
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Scientific Research Applications

Inotropic Activity

Research has shown that compounds like imidazo[1,2-b]pyridazine, including its analogues, play a significant role in inotropic activity, which is crucial in treating congestive heart failure. These compounds demonstrate potent inotropic effects both in vitro and in vivo, highlighting their potential in medical applications related to heart failure treatment (Spitzer et al., 1988).

Potential Anticancer Agents

Another significant application of imidazo[1,2-b]pyridazine derivatives is in cancer research. They have been synthesized and evaluated as potential anticancer agents. The studies have shown that these compounds, particularly the imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, display antitumor activity in mice and cause cell accumulation at mitosis, which is a critical factor in cancer treatment (Temple et al., 1987).

Antiulcer Properties

Imidazo[1,2-b]pyridazine compounds have also been investigated for their antiulcer properties. They exhibit gastric antisecretory and cytoprotective properties, making them potential candidates for antiulcer medication. These properties are linked to their ability to inhibit the H+/K+-ATPase enzyme, which is pivotal in gastric acid secretion control (Kaminski et al., 1987).

Neuroblastoma Cell Line Inhibition

Imidazo[1,2-b]pyridazine derivatives have been identified as potent acetylcholinesterase (AChE) inhibitors with anti-proliferative effects on the human neuroblastoma cell line, IMR-32. These compounds demonstrate the capability to induce cell death, cell cycle arrest, and reduced cellular ATP levels, suggesting their potential use in neuroblastoma treatment (Sharma et al., 2021).

Future Directions

Imidazo[1,2-b]pyridazine derivatives have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, they hold promise for future drug discovery research.

Properties

IUPAC Name

6-(cyclopropylmethoxy)imidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-2-8(1)7-14-10-4-3-9-11-5-6-13(9)12-10/h3-6,8H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOLMCZLLZSCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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